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Compound of Interest

Compound Name:
2,6-Difluorophenyl cyclopentyl

ketone

Cat. No.: B7894107

Get Quote

Executive Summary & Chemical Identity
2,6-Difluorophenyl cyclopentyl ketone (CAS: 1339769-34-4) is a ketone featuring a

cyclopentyl ring attached to a 2,6-difluorinated benzene ring. In forensic and pharmaceutical

analysis, it is primarily encountered as a precursor or impurity. Its correct identification is

challenging due to the existence of isobaric regioisomers (e.g., 2,4-difluoro or 3,4-difluoro

analogs) which share identical molecular weights but possess distinct pharmacological and

legal implications.

Chemical Profile

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7894107#bc-rfq
https://www.benchchem.com/product/b7894107/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-profiling-of-2-6-difluorophenyl-cyclopentyl-ketone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7894107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name Cyclopentyl(2,6-difluorophenyl)methanone

Molecular Formula C₁₂H₁₂F₂O

Molecular Weight 210.22 g/mol

Monoisotopic Mass 210.0856 Da

Key Structural Feature

Ortho,ortho-difluoro substitution creates

significant steric shielding around the carbonyl

group, influencing fragmentation kinetics.[1][2]

[3]

GC-MS Fragmentation Analysis
The electron ionization (EI, 70 eV) mass spectrum of 2,6-difluorophenyl cyclopentyl ketone
is governed by alpha-cleavage adjacent to the carbonyl group. The presence of the

electronegative fluorine atoms at the 2 and 6 positions directs the fragmentation pathway by

stabilizing specific acylium ions.

Primary Fragmentation Pathway (Mechanistic Causality)
Upon electron impact, the molecular ion (M⁺, m/z 210) forms. The radical cation is localized on

the carbonyl oxygen. The molecule then undergoes homolytic cleavage at the alpha-carbon

bonds.

Alpha-Cleavage A (Dominant Path): Loss of Cyclopentyl Radical

Mechanism: The bond between the carbonyl carbon and the cyclopentyl ring breaks. The

charge remains on the benzoyl fragment due to resonance stabilization by the aromatic

ring.

Fragment: 2,6-Difluorobenzoyl cation.[1][4]

m/z: 210 - 69 (cyclopentyl radical) = 141.
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Diagnostic Value: This is typically the Base Peak (100%) or a major ion. It distinguishes

the compound from non-fluorinated (m/z 105) or mono-fluorinated (m/z 123) analogs.

Secondary Decomposition: Decarbonylation

Mechanism: The 2,6-difluorobenzoyl cation (m/z 141) ejects a neutral carbon monoxide

(CO) molecule.

Fragment: 2,6-Difluorophenyl cation.[3]

m/z: 141 - 28 = 113.

Diagnostic Value: Confirmation ion. The intensity ratio of 141:113 is a key spectral

fingerprint.

Alpha-Cleavage B: Loss of 2,6-Difluorophenyl Radical

Mechanism: The bond between the carbonyl and the aromatic ring breaks. The charge

remains on the cyclopentylcarbonyl fragment.

Fragment: Cyclopentylcarbonyl cation.

m/z: 210 - 113 = 97.

Follow-up: Rapid loss of CO yields the cyclopentyl cation (m/z 69).

Visualizing the Fragmentation Pathway
The following diagram illustrates the causal relationships between the molecular ion and its

diagnostic fragments.

Molecular Ion (M+)
m/z 210

2,6-Difluorobenzoyl Cation
m/z 141 (Base Peak)

- Cyclopentyl (69 Da)
Alpha Cleavage

Cyclopentylcarbonyl Cation
m/z 97

- 2,6-Difluorophenyl (113 Da)
Alpha Cleavage

2,6-Difluorophenyl Cation
m/z 113

- CO (28 Da)

Cyclopentyl Cation
m/z 69

- CO (28 Da) C3H5+
m/z 41

- C2H4
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Caption: Mechanistic fragmentation pathway of 2,6-difluorophenyl cyclopentyl ketone under

70 eV Electron Ionization.

Comparative Performance: Differentiation from
Alternatives
In analytical workflows, "performance" is defined by the ability to distinguish the target analyte

from isobaric isomers (alternatives).

Comparison 1: Target vs. Regioisomers (e.g., 2,4-
Difluoro or 3,4-Difluoro)
All difluoro-isomers share the same molecular weight (210) and similar primary fragments (m/z

141, 113). Differentiation requires analysis of Ion Ratios and Retention Time.
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Feature 2,6-Difluoro (Target)
2,4- / 3,4-Difluoro

(Alternatives)

**
DIFFERENTIATION
LOGIC**

m/z 141 Intensity High / Base Peak High

Low Utility: Both

produce stable

benzoyl cations.

Ortho Effect Strong Weak / None

High Utility: The 2,6-

substitution sterically

forces the carbonyl

out of plane, often

accelerating alpha-

cleavage.

Retention Time Early Eluter Late Eluter

Critical: 2,6-isomers

typically elute before

2,4- and 3,4-isomers

on non-polar columns

(e.g., DB-5MS) due to

reduced

intermolecular forces

(steric shielding of the

polar carbonyl).

Comparison 2: Target vs. Homologs (Mono-fluoro &
Non-fluorinated)
This comparison validates the extent of fluorination.
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Compound Molecular Ion (M+)
Base Peak
(Acylium)

Secondary Ion
(Aryl)

Phenyl Cyclopentyl

Ketone
m/z 174 m/z 105 m/z 77

2-Fluorophenyl

Cyclopentyl Ketone
m/z 192 m/z 123 m/z 95

2,6-Difluorophenyl

Cyclopentyl Ketone
m/z 210 m/z 141 m/z 113

Experimental Protocol: Self-Validating Identification
Workflow
To ensure high trust (Trustworthiness) in the identification, the following protocol includes built-

in validation steps.

Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

Validation: Run a solvent blank immediately before the sample to ensure no carryover of

previous fluorinated compounds.

Step 2: GC-MS Acquisition Parameters[1]
Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-arylene phase, e.g., DB-5MS

or HP-5MS).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program:

Start at 80°C (hold 1 min).

Ramp 20°C/min to 280°C.
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Hold at 280°C for 5 min.

Inlet: Split mode (20:1), 250°C.

MS Source: 230°C, 70 eV EI.

Scan Range: m/z 40–400.

Step 3: Data Analysis & Confirmation Criteria
For a positive identification, the sample must meet all three criteria:

Retention Index (RI): Must match the 2,6-isomer standard (typically lower RI than 2,4- or 3,4-

isomers).

Parent Ion: Presence of m/z 210 (even if low intensity).

Diagnostic Ratio: The abundance ratio of m/z 141 : m/z 113 must be consistent with the

reference standard (typically > 3:1).

Workflow Diagram
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Unknown Sample
(Dissolved in MeOH)

Gas Chromatography
(DB-5MS Column)

Injection

Mass Spectrometry
(70 eV EI)

Separation

Data Analysis Decision Matrix

Spectrum Generated

POSITIVE ID:
2,6-Difluorophenyl Cyclopentyl Ketone

m/z 141 (Base) AND
m/z 210 Present AND

Early Elution RT

NEGATIVE / ISOMER:
Check RT & Ion Ratios

m/z 141 Present BUT
Late Elution RT

(Likely 2,4-isomer)

Click to download full resolution via product page

Caption: Decision matrix for differentiating 2,6-difluorophenyl cyclopentyl ketone from

regioisomers.
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(NIST23) - General Fragmentation of Aromatic Ketones. Retrieved from [Link]

Context: Authoritative source for alpha-cleavage mechanisms in phenyl ketones.
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Context: Verifies the stability and dominance of the m/z 141 (2,6-difluorobenzoyl) ion in
mass spectrometry.

Kranenburg, R. F., et al. (2019). "Distinguishing drug isomers in the forensic laboratory: GC-
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Context: Supports the methodology of using retention time and ion ratios to differentiate
regioisomers when mass spectra are similar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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